4-Bromo-1,6-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The presence of bromine and methyl groups on the indazole framework enhances its chemical reactivity and potential biological activities, making it a compound of interest in various scientific fields, including medicinal chemistry and material science . With a chemical formula of CHBrN and a CAS number of 1159511-78-0, this compound serves as a versatile building block in organic synthesis .
4-Bromo-1,6-dimethyl-1H-indazole is classified under heterocyclic compounds, specifically as an indazole derivative. It is synthesized through various methods that often involve the bromination of simpler indazole derivatives . The compound has been studied for its potential applications in drug development, particularly for its antimicrobial and anticancer properties .
The synthesis of 4-Bromo-1,6-dimethyl-1H-indazole typically involves the bromination of 1,6-dimethyl-1H-indazole using N-bromosuccinimide (NBS) as the brominating agent. This reaction is usually conducted in a solvent such as dichloromethane at room temperature. The product can be purified through recrystallization or column chromatography .
In industrial settings, continuous flow reactors and automated systems may be employed to enhance the efficiency and yield of production. Additionally, there is ongoing research into greener solvents and catalysts to reduce environmental impact during synthesis .
The molecular structure of 4-Bromo-1,6-dimethyl-1H-indazole features a bromine atom at the 4-position and two methyl groups at the 1 and 6 positions on the indazole ring. Its structural formula can be represented as follows:
The compound's unique arrangement contributes to its chemical reactivity and interaction with biological targets . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure .
4-Bromo-1,6-dimethyl-1H-indazole can participate in several types of chemical reactions:
Common reagents used in these reactions include:
Key products resulting from these reactions include:
The mechanism of action for compounds like 4-Bromo-1,6-dimethyl-1H-indazole often involves interactions with specific biological targets. In medicinal applications, these compounds may inhibit certain enzymes or receptors associated with disease pathways. For example, some studies have indicated that indazole derivatives exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis .
Research into the structure–activity relationship (SAR) has revealed that modifications on the indazole scaffold can significantly influence biological activity . Understanding these mechanisms aids in designing more effective therapeutic agents.
The physical properties of 4-Bromo-1,6-dimethyl-1H-indazole include:
Chemical properties encompass:
Safety data indicates that it should be handled with care due to potential hazards associated with brominated compounds .
4-Bromo-1,6-dimethyl-1H-indazole has several notable applications:
The indazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyrazole ring, existing predominantly in the thermodynamically stable 1H-tautomeric form [3]. This bicyclic aromatic heterocycle exhibits remarkable versatility in drug design, serving as a core structure in numerous pharmacologically active agents. Derivatives of 1H-indazole demonstrate a broad spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to anticancer effects, attributed to their ability to engage in diverse molecular interactions with biological targets [6]. The strategic incorporation of substituents at specific positions on the indazole ring, particularly the 4- and 6-positions, enables precise modulation of electronic properties, steric bulk, and lipophilicity, thereby optimizing drug-target interactions and pharmacokinetic profiles.
The 1H-indazole tautomer (approximately 2.3-4.1 kcal/mol more stable than the 2H-form) provides distinct advantages in drug design [3] [6]. Its bifunctional nitrogen atoms (N1 and N2) offer hydrogen bonding acceptor sites, facilitating interactions with biological targets. The N1 nitrogen, in particular, serves as a key pharmacophoric element, allowing for hydrogen bonding or coordination with metal ions in enzyme active sites. Furthermore, the planar aromatic system enables π-stacking interactions with aromatic amino acid residues in proteins. This versatility is exemplified in clinically significant drugs:
The indazole scaffold’s capacity to mimic purine bases also contributes to its prominence in kinase inhibitor development, where it effectively competes for ATP-binding sites [8].
The introduction of bromine and methyl substituents at strategic positions on the indazole ring profoundly influences molecular properties and biological activity:
Lipophilicity Enhancement: Bromine increases log P values, potentially improving membrane permeability and bioavailability, though this requires careful balancing to avoid excessive hydrophobicity [1].
Methyl Groups (at N1 and C6):
Table 1: Electronic and Physicochemical Contributions of Substituents in 4-Bromo-1,6-dimethyl-1H-indazole
Substituent | Position | Key Electronic Effects | Physicochemical Impact | Biological Design Rationale |
---|---|---|---|---|
Bromine | C4 | -σI (inductive withdrawal), +σR (resonance donation) | ↑ Lipophilicity (log P), ↓ Solubility | Cross-coupling handle; Steric bulk for target fitting; Electron density modulation |
Methyl | N1 | +σI (inductive donation), Hyperconjugation | ↑ Metabolic stability (N-H blockade); ↑ Basicity of adjacent N | Prevents undesirable tautomerism; Creates hydrophobic interaction site |
Methyl | C6 | +σI, +σR (hyperconjugation) | Minor ↑ Lipophilicity; Potential metabolic blockade (C-H oxidation) | Enhances electron density at C5/C7; Provides subtle steric guidance |
The exploration of 4,6-disubstituted indazoles emerged as a strategic focus in the late 1990s and early 2000s, driven by the quest for selective kinase inhibitors and GPCR modulators. Early work centered on simple halogen and alkyl derivatives, probing structure-activity relationships (SAR) around the indazole core [6]. The discovery that 4-bromo substitution conferred favorable bioactivity profiles (e.g., enhanced kinase affinity) while providing a synthetic handle spurred significant interest [1] [8]. Concurrently, alkylation at N1 and C6 emerged as key strategies to optimize pharmacokinetic properties and target selectivity.
A pivotal advancement was the recognition that 4-bromo-6-methyl-1H-indazole derivatives exhibited potent inhibitory activity against protein kinases involved in signal transduction cascades, particularly those regulating angiogenesis and cell proliferation [8]. This led to focused development of compounds like 4-bromo-1,6-dimethyl-1H-indazole, where the synergistic effects of bromine at C4, methylation at N1, and a second methyl at C6 could be exploited. Patent literature from this era reveals claims covering these disubstituted indazoles as intermediates for VEGFR2 (KDR) and MEK inhibitors, highlighting their therapeutic potential in oncology and inflammatory diseases like rheumatoid arthritis and psoriasis [8]. The structural evolution reflects a progression from monofunctional indazoles to strategically disubstituted derivatives optimized for potency, selectivity, and synthetic accessibility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: